**A Technical Guide to the Crystal Structure of Cuprous Potassium Cyanide (KCu(CN)₂) **
**A Technical Guide to the Crystal Structure of Cuprous Potassium Cyanide (KCu(CN)₂) **
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of cuprous potassium cyanide, KCu(CN)₂, also known as potassium dicyanocuprate(I). The document outlines its unique structural characteristics, presents detailed crystallographic data in tabular format, and describes the experimental protocols for its synthesis and structural determination.
Introduction and Structural Overview
Cuprous potassium cyanide (CAS No: 13682-73-0) is a white, crystalline inorganic coordination compound with the chemical formula KCu(CN)₂.[1][2] Unlike its silver and gold analogs which form simple, discrete linear [M(CN)₂]⁻ ions, the solid-state structure of KCu(CN)₂ is polymeric.[2] Single-crystal X-ray diffraction studies have definitively shown that its structure consists of helical anionic chains of –[Cu(CN)]– units linked together.[2] In this polymeric arrangement, each copper(I) center is three-coordinate, a significant deviation from the two-coordinate linear geometry often assumed for d¹⁰ metal cyanide complexes.[2] This unique structural motif is crucial for understanding its chemical properties and applications, particularly in electroplating and organic synthesis.
Crystallographic Data
The crystal structure of KCu(CN)₂ has been determined with high precision. The compound crystallizes in the monoclinic system with the space group P2₁/c.[2] The key crystallographic parameters are summarized in the tables below.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/c[2][3] |
| Lattice Parameters | |
| a | 7.43 Å[3] |
| b | 7.75 Å[3] |
| c | 7.67 Å[3] |
| α | 90.00°[3] |
| β | 99.87°[3] |
| γ | 90.00°[3] |
| Unit Cell Volume | 435.59 ų[3] |
| Formula Units (Z) | 4 |
Table 2: Atomic Positional Parameters
Fractional atomic coordinates for the asymmetric unit of the KCu(CN)₂ crystal structure.
| Atom | Wyckoff Symbol | x | y | z |
| K | 4e | 0.181348 | 0.423767 | 0.310315 |
| Cu | 4e | 0.083403 | 0.881053 | 0.100833 |
| C1 | 4e | 0.212022 | 0.084242 | 0.049333 |
| C2 | 4e | 0.539589 | 0.696124 | 0.32524 |
| N1 | 4e | 0.479738 | 0.249571 | 0.535564 |
| N2 | 4e | Data not explicitly provided in search results | ||
| Data sourced from the Materials Project, mp-6802.[3] |
Table 3: Selected Bond Distances and Angles
This table summarizes the key interatomic distances and angles, highlighting the coordination environment of the copper(I) ion.
| Bond/Angle | Distance (Å) / Angle (°) | Description |
| Cu–C | 1.90 Å, 1.92 Å[3] | Bonds to two carbon atoms from cyanide ligands. |
| Cu–N | 2.00 Å[3] | Bond to a nitrogen atom from an adjacent cyanide. |
| C–N | 1.18 Å, 1.19 Å[3] | Intramolecular bond within the cyanide ligands. |
| K–N | 2.82 - 3.32 Å[3] | Ionic interactions between potassium and nitrogen atoms. |
Coordination Environment
-
Copper(I) Ion : The Cu⁺ ion exhibits a distorted trigonal non-coplanar geometry, being bonded to two carbon atoms and one nitrogen atom.[3] This three-fold coordination is a defining feature of its polymeric structure.[2]
-
Potassium Ion : The K⁺ ion is in a 6-coordinate environment, bonded to six nitrogen atoms from the surrounding cyanide ligands.[3]
Experimental Protocols
The determination of the KCu(CN)₂ crystal structure relies on precise synthesis of high-quality single crystals followed by detailed X-ray diffraction analysis.
Synthesis of KCu(CN)₂ Single Crystals
This protocol describes a conventional method for synthesizing KCu(CN)₂ crystals suitable for diffraction studies.
Materials:
-
Cuprous Cyanide (CuCN), high purity
-
Potassium Cyanide (KCN), high purity
-
Deionized water
Procedure:
-
Preparation of Solution: Prepare an aqueous solution of potassium cyanide (KCN). The reaction is typically performed at ambient temperature.[2]
-
Dissolution of CuCN: Slowly add cuprous cyanide (CuCN) powder to the KCN solution with continuous stirring. CuCN is insoluble in water but dissolves in the presence of excess cyanide ions to form the soluble dicyanocuprate(I) complex.[2] The molar ratio of KCN to CuCN is a critical parameter and is often adjusted to be greater than 1:1 to ensure complete dissolution.[2]
-
Crystallization: Filter the resulting solution to remove any undissolved impurities. Allow the clear filtrate to stand undisturbed in a vessel covered with perforated film to permit slow evaporation of the solvent.[4]
-
Isolation: Over several days, white, monoclinic prismatic crystals of KCu(CN)₂ will form.[2] The crystals can be isolated from the mother liquor by filtration.
Safety Precautions: All manipulations involving cyanide salts must be conducted in a well-ventilated fume hood. Cyanides are highly toxic, and there is a risk of evolving poisonous hydrogen cyanide (HCN) gas, especially in acidic conditions.[2][5] Appropriate personal protective equipment (PPE) is mandatory.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for analyzing the synthesized crystals.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically <0.25 mm in its largest dimension, transparent, and without visible defects) is selected under a microscope.[4] It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the intensities and positions of the diffracted X-rays are collected by a detector as the crystal is rotated.[6]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, which interpret the diffraction pattern to generate an initial structural model.[6]
-
Structure Refinement: The initial atomic model is refined using least-squares techniques.[6] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a precise and accurate final structure.
Visualization of Experimental Workflow
The logical flow from chemical synthesis to final structural analysis is a critical process in crystallography. The following diagram illustrates this workflow.
Workflow for KCu(CN)₂ Crystal Structure Analysis.
References
- 1. Cuprous potassium cyanide | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cuprous potassium cyanide | 13682-73-0 | Benchchem [benchchem.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. CUPROUS POTASSIUM CYANIDE | 13682-73-0 [chemicalbook.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
